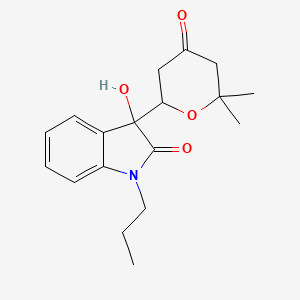
N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride
Overview
Description
N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride, also known as etomidate, is a medication that is primarily used for anesthesia induction. It is a short-acting intravenous anesthetic that is widely used in clinical settings due to its rapid onset and short duration of action. Etomidate is a non-barbiturate hypnotic agent that acts on the gamma-aminobutyric acid (GABA) receptor to produce its effects.
Mechanism of Action
Etomidate acts on the GABA receptor to produce its effects. It enhances the activity of GABA, which is an inhibitory neurotransmitter in the central nervous system. This results in a decrease in neuronal activity and produces the anesthetic effects of N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects. It produces a rapid onset of anesthesia, with peak effects occurring within 30 seconds of administration. It has a short duration of action, with effects lasting for approximately 5-10 minutes. Etomidate also has minimal effects on cardiovascular and respiratory function, making it a safe choice for anesthesia induction in critically ill patients.
Advantages and Limitations for Lab Experiments
Etomidate has a number of advantages and limitations for use in laboratory experiments. Its rapid onset and short duration of action make it an ideal choice for studies that require precise timing of interventions. Additionally, its minimal effects on cardiovascular and respiratory function make it a good choice for studies that require stable hemodynamics. However, N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride has been shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis, which can limit its use in studies that require intact HPA function.
Future Directions
There are a number of future directions for research on N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride. One area of interest is the development of new formulations of N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride that have a longer duration of action. Additionally, there is ongoing research on the use of N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride for procedural sedation in non-critically ill patients. Finally, there is interest in the use of N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride as a tool for studying GABA receptor function in the central nervous system.
Scientific Research Applications
Etomidate has been extensively studied for its use in anesthesia induction, particularly in critically ill patients. It has been shown to be an effective and safe alternative to other anesthetic agents, with a lower incidence of adverse effects such as hypotension and respiratory depression. Additionally, N~2~,N~2~-diethyl-N~1~-(2-methoxyphenyl)glycinamide hydrochloride has been studied for its use in procedural sedation, particularly in emergency department settings.
properties
IUPAC Name |
2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-4-15(5-2)10-13(16)14-11-8-6-7-9-12(11)17-3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUBEUCKQOCRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-adamantyl)ethyl]-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B4083751.png)

![methyl 4-{[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]amino}benzoate hydrochloride](/img/structure/B4083757.png)
![2-(1-adamantyl)-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4083761.png)
![N-[4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4083763.png)

![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B4083783.png)
![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4083789.png)

![4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitrobenzamide](/img/structure/B4083809.png)
![N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}-4-iodophenyl)-1-naphthamide](/img/structure/B4083823.png)
![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4083831.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4083837.png)
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4083841.png)